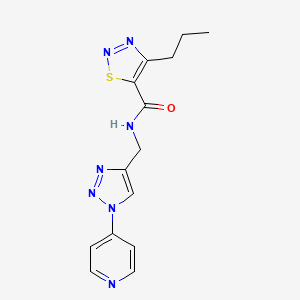

4-propyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-propyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7OS/c1-2-3-12-13(23-20-18-12)14(22)16-8-10-9-21(19-17-10)11-4-6-15-7-5-11/h4-7,9H,2-3,8H2,1H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSURAOYBALFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-propyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide represents a novel class of bioactive molecules that integrate the thiadiazole and triazole moieties. These structural features are known to enhance biological activity due to their ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

The compound's structure can be broken down into several key components:

- Thiadiazole Ring : Known for its diverse biological activities, including antibacterial and antifungal properties.

- Triazole Moiety : Often associated with antitumor and antimicrobial activities.

- Pyridine Group : Enhances lipophilicity and facilitates interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, compounds containing the thiadiazole ring have been shown to possess antibacterial properties against a range of pathogens. A study highlighted that 1,3,4-thiadiazole derivatives demonstrated promising activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. For example:

- A derivative of the thiadiazole family exhibited IC50 values of 1.19 µM against human hepatocellular carcinoma cells and 3.4 µM against breast carcinoma cells .

- The presence of the triazole ring is believed to enhance interaction with DNA and inhibit topoisomerase enzymes, crucial for cancer cell proliferation.

The mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : The triazole moiety can intercalate into DNA strands, leading to disruption of replication processes.

- Enzyme Inhibition : Compounds with thiadiazole structures have been found to inhibit key enzymes involved in cellular metabolism and proliferation.

Study 1: Antiviral Activity

A study evaluated the antiviral properties of similar thiadiazole derivatives against HIV. The results indicated moderate inhibitory effects on HIV replication in vitro, suggesting that modifications in the structure could enhance efficacy .

Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity assays revealed that the compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to differential uptake mechanisms between cancerous and non-cancerous cells .

Data Table: Summary of Biological Activities

Scientific Research Applications

Biological Activities

The biological activities of this compound have been a focal point in recent studies. It exhibits a range of pharmacological properties:

Antimicrobial Activity

Research indicates that compounds containing both triazole and thiadiazole structures possess significant antimicrobial activity against various pathogens. For instance:

- Antifungal Properties : Studies have shown that similar compounds demonstrate effectiveness against fungi such as Candida albicans and Aspergillus niger .

- Antibacterial Properties : The compound has been tested against gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Antitumor Activity

Recent investigations into the antitumor potential of triazole derivatives suggest that modifications to the structure can enhance cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Case Studies

Several studies have documented the efficacy of 4-propyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide in various applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Heterocyclic Core Influence: The 1,2,3-thiadiazole core in the target compound may confer distinct electronic properties compared to pyrazole or thiazole derivatives. Thiadiazoles are known for their electron-deficient nature, enhancing interactions with biological targets like ATP-binding pockets . Pyrazole derivatives (e.g., 3a–3p) exhibit moderate yields (62–71%) and melting points (123–183°C), suggesting stability under physiological conditions .

Substituent Effects :

- The pyridin-4-yl group on the triazole ring may enhance π-π stacking interactions, similar to 4-pyridinyl-substituted thiazoles in kinase inhibitors .

- Propyl chains (as in the target compound) vs. methyl/phenyl groups (in 3a–3p) could modulate lipophilicity and membrane permeability.

Synthetic Routes: The target compound likely employs coupling reagents (e.g., EDCI/HOBt) akin to pyrazole carboxamide syntheses ().

Pharmacological and Physicochemical Comparisons

- Bioactivity: Thiazole carboxamides () show nanomolar inhibition of kinases, attributed to the 4-pyridinyl group’s role in hydrogen bonding. The target compound’s triazole-thiadiazole scaffold may mimic this but with altered steric effects .

- Solubility and Stability: Pyrazole derivatives () with chloro and cyano substituents exhibit low aqueous solubility, necessitating formulation adjustments. The propyl chain in the target compound may improve solubility relative to phenyl groups .

Q & A

Q. What synthetic strategies are recommended for achieving high yields of the target compound?

The synthesis of this hybrid thiadiazole-triazole compound requires multi-step optimization. Key considerations include:

- Click Chemistry (CuAAC): Use copper(I)-catalyzed azide-alkyne cycloaddition for triazole ring formation, ensuring high regioselectivity and yield (e.g., 70–85% yields under nitrogen atmosphere) .

- Solvent Selection: Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency for carboxamide coupling .

- Temperature Control: Maintain 60–80°C during thiadiazole formation to avoid side reactions .

Q. Which spectroscopic techniques are critical for structural validation?

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine protons at δ 8.5–8.7 ppm, triazole-CH₂ at δ 4.3–4.5 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₇N₇OS: 363.12) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry for crystalline intermediates .

Q. How should researchers design initial biological activity screens?

- In Vitro Assays: Prioritize enzyme inhibition (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs .

- Antimicrobial Testing: Use standardized MIC assays against Gram-positive/negative strains, noting conflicting results in similar compounds (e.g., MIC = 8–32 µg/mL) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in thiadiazole-triazole hybrids?

Discrepancies in oxidation/reduction behavior (e.g., thiadiazole S-atom stability) may arise from:

- Solvent Polarity Effects: Protic solvents (e.g., ethanol) stabilize intermediates during thiadiazole ring modification .

- Electron-Withdrawing Groups: The pyridine moiety alters electron density, affecting triazole ring reactivity in nucleophilic substitutions .

Q. How can computational modeling guide target identification?

- Molecular Docking: Screen against kinase ATP-binding pockets (e.g., EGFR or CDK2) using Glide or AutoDock Vina. Prioritize hydrogen bonds between the carboxamide group and conserved residues (e.g., Asp831 in EGFR) .

- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to validate binding modes .

Q. What strategies resolve inconsistencies in biological activity across studies?

- Dose-Response Refinement: Re-test activity using gradient concentrations (0.1–100 µM) to identify non-linear effects .

- Metabolite Screening: Use LC-MS to rule out prodrug activation or off-target interactions .

Methodological Challenges & Solutions

Q. How to optimize reaction conditions for scale-up without compromising purity?

- Catalyst Loading: Reduce Cu(I) from 10 mol% to 5 mol% to minimize metal contamination while maintaining >75% yield .

- Workup Protocols: Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to isolate the product .

Q. What analytical approaches differentiate isomeric byproducts?

- 2D NMR (COSY/NOESY): Resolve overlapping signals in pyridine-triazole regions .

- HPLC-PDA: Use C18 columns (acetonitrile/water + 0.1% TFA) to separate isomers with retention time differences >2 min .

Data Interpretation Guidelines

Interpreting conflicting cytotoxicity data in cancer cell lines:

- Cell Line Variability: Account for differential expression of drug transporters (e.g., P-gp in MCF-7 vs. HepG2) .

- Apoptosis Assays: Validate via flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

Validating oxidative degradation pathways:

- LC-HRMS: Identify sulfoxide/sulfone derivatives formed under accelerated oxidation conditions (40°C, 75% RH) .

- DFT Calculations: Model transition states for S-oxidation to predict degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.